N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine
Description
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[221]heptan-2-amine is a complex organic compound that features a unique bicyclic structure
Properties
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-18-13-4-2-3-5-15(13)19(11)9-8-17-14-10-12-6-7-16(14)20-12/h2-5,12,14,16-17H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRXUVBCHFPUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC3CC4CCC3O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine typically involves the reaction of 2-methylbenzimidazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a bicyclic compound, such as 7-oxabicyclo[2.2.1]heptane, under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
Uniqueness
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine is unique due to its combination of a benzimidazole moiety with a bicyclic structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
